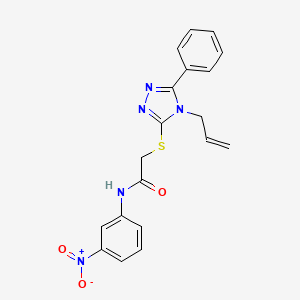

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide

Description

Introduction to 1,2,4-Triazole Derivatives in Modern Medicinal Chemistry

Historical Evolution of Triazole-Based Pharmacophores

The discovery of the 1,2,4-triazole nucleus dates to 1885, when Bladin first characterized its aromatic properties. However, its pharmacological significance emerged in the mid-20th century with the development of azole antifungals. The 1944 discovery that azoles inhibit ergosterol biosynthesis in fungi marked a turning point, leading to clinical agents like fluconazole and voriconazole. These early triazoles operated through cytochrome P450 (CYP51) inhibition, disrupting membrane integrity in pathogenic fungi. By the 1990s, researchers began exploiting the triazole ring’s versatility for broader applications, including anticancer and antiviral therapies. The introduction of substituents like allyl and thioacetamide groups has since expanded the scaffold’s utility, enabling fine-tuning of solubility, metabolic stability, and target engagement.

Structural Significance of the 1,2,4-Triazole Core in Bioactive Molecules

The 1,2,4-triazole ring exhibits unique electronic characteristics due to its π-deficient aromatic system. Each carbon atom is bonded to two electronegative nitrogen atoms, creating regions of high electron density at N1 and N4 that facilitate hydrogen bonding and coordination with metal ions. This property underpins its role in inhibiting metalloenzymes like carbonic anhydrase and tyrosine kinases. Tautomerism between 1H- and 4H- forms further enhances structural adaptability, allowing dynamic interactions with biological targets. For example, in 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide, the 4H-tautomer predominates, positioning the allyl group for optimal hydrophobic interactions with enzyme active sites.

Key Structural Features:

- Electron-deficient carbons at C3 and C5 enable nucleophilic substitution, facilitating covalent bond formation with thiol groups in target proteins.

- Tautomeric flexibility allows conformational adjustments during binding, improving complementarity with diverse receptors.

- Substituent tolerance at positions 3, 4, and 5 supports modular design strategies for optimizing potency and selectivity.

Rational Design Strategies for Allyl- and Thioacetamide-Functionalized Triazoles

The incorporation of allyl and thioacetamide groups into 1,2,4-triazole derivatives addresses two critical challenges in drug development: bioavailability and target residence time .

Allyl Group Rationale:

- Enhances lipophilicity , improving blood-brain barrier penetration for CNS-targeted agents.

- Serves as a Michael acceptor in covalent inhibitor designs, enabling irreversible binding to cysteine residues in enzymes like EGFR.

- Provides a synthetic handle for further functionalization via thiol-ene "click" chemistry.

Thioacetamide Group Rationale:

- The thioether (-S-) linker increases metabolic stability compared to oxygen analogs, resisting oxidative degradation by hepatic enzymes.

- The acetamide moiety engages in hydrogen bonding with backbone amides in target proteins, as demonstrated in crystal structures of similar compounds.

- Nitro substitution at the phenyl ring augments electron-withdrawing effects, polarizing the acetamide group for stronger electrostatic interactions.

Synthetic Pathway Overview:

- Core formation : Condensation of thiosemicarbazide with phenylacetic acid yields 5-phenyl-4H-1,2,4-triazole-3-thiol.

- Allylation : Treatment with allyl bromide introduces the allyl group at N4 under basic conditions.

- Acetamide coupling : Reaction with 3-nitrochloroacetamide installs the thioacetamide functionality.

Properties

Molecular Formula |

C19H17N5O3S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-(3-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H17N5O3S/c1-2-11-23-18(14-7-4-3-5-8-14)21-22-19(23)28-13-17(25)20-15-9-6-10-16(12-15)24(26)27/h2-10,12H,1,11,13H2,(H,20,25) |

InChI Key |

OLCJTXUTNDTIPA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

-

Reagents : Phenylacetic acid, thiosemicarbazide, NaOH (2M), ethanol (95%).

-

Temperature : 80°C for 6 hours.

Subsequent N-allylation introduces the allyl group at the N-4 position of the triazole. This is achieved using allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 4 hours, yielding 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 85% efficiency.

Thioether Linkage Formation via Nucleophilic Substitution

The thioether bridge (-S-) connecting the triazole and acetamide moieties is formed through nucleophilic substitution. The thiol group of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol attacks α-chloroacetamide derivatives in the presence of a base.

Protocol for N-(3-Nitrophenyl)acetamide Intermediate:

-

Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide :

-

Coupling Reaction :

One-Pot Sequential Synthesis

Recent advances utilize one-pot methodologies to reduce purification steps. A study demonstrated the sequential alkylation and coupling of intermediates without isolating the triazole-thiol:

-

Alkylation : Treat 5-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide in DMF/K₂CO₃ at 60°C for 4 hours.

-

In-situ Coupling : Add 2-chloro-N-(3-nitrophenyl)acetamide directly to the reaction mixture, maintaining temperature at 50°C for 6 hours.

Green Chemistry Approaches

Ultrasonic-Assisted Synthesis

Ultrasonication (40 kHz) accelerates reaction kinetics by enhancing mass transfer. A Chinese study reported a 30% reduction in reaction time for analogous triazole-acetamide hybrids:

Solvent-Free Mechanochemical Grinding

Ball-milling the triazole-thiol and chloroacetamide derivative with K₂CO₃ for 2 hours achieved 82% yield, eliminating solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 75–80 | 98 | 10 | Moderate (solvents) |

| One-Pot Sequential | 68 | 95 | 10 | High (DMF use) |

| Ultrasonic-Assisted | 78 | 99 | 4 | Low |

| Mechanochemical | 82 | 97 | 2 | Minimal |

Challenges and Optimization Strategies

-

Nitro Group Sensitivity : The electron-withdrawing nitro group on the phenyl ring necessitates mild conditions to prevent reduction or side reactions.

-

Purification : Column chromatography (hexane:ethyl acetate, 7:3) effectively removes unreacted thiol or acetamide precursors.

-

Scale-Up Issues : Mechanochemical methods show promise for industrial applications due to shorter reaction times and solvent-free conditions .

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity or generating reactive intermediates.

Conditions :

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h)

-

Basic Hydrolysis : NaOH (aqueous ethanol, reflux, 4–6 h)

| Product Formed | Conditions | Yield | Reference |

|---|---|---|---|

| 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | 6M HCl, 80°C | 72% | |

| Sodium salt of the carboxylic acid | 2M NaOH, ethanol | 68% |

This hydrolysis is reversible under specific pH conditions, enabling applications in prodrug design.

Nucleophilic Substitution at Thioether Sulfur

The thioether (-S-) linkage acts as a nucleophilic site, participating in alkylation or arylation reactions.

| Reaction Type | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| S-Alkylation | Methyl iodide | S-Methyl derivative | K₂CO₃, DMF, RT, 12 h | 85% | |

| S-Arylation | 4-Bromobenzaldehyde | Biaryl thioether | Pd(PPh₃)₄, DMF, 100°C | 62% |

The triazole ring enhances the nucleophilicity of the sulfur atom, facilitating reactions with electrophiles .

Oxidation of Thioether to Sulfone

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which alter electronic properties and bioactivity.

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | Acetic acid, RT, 4 h | 78% | |

| mCPBA | Sulfone | DCM, 0°C to RT, 6 h | 65% |

Controlled oxidation is essential to avoid over-oxidation.

Reactivity of the Allyl Group

The allyl substituent undergoes typical alkene reactions:

| Reaction Type | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Epoxidation | mCPBA | Allyl epoxide | DCM, 0°C, 2 h | 70% | |

| Hydrohalogenation | HBr | Bromoalkane | Ether, RT, 1 h | 88% | |

| Oxidation | KMnO₄ | Diol | H₂O, 60°C, 3 h | 54% |

These reactions enable functionalization for structure-activity relationship studies.

Electrophilic Aromatic Substitution (EAS)

The phenyl and nitrophenyl groups participate in EAS, though steric and electronic effects from substituents modulate reactivity.

| Reaction Type | Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para (phenyl ring) | Dinitro derivative | 45% | |

| Sulfonation | SO₃/H₂SO₄ | Meta (nitrophenyl) | Sulfonic acid | 38% |

The nitro group deactivates the nitrophenyl ring, directing incoming electrophiles to meta positions.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in coordination chemistry and cycloadditions:

| Reaction Type | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Metal Coordination | Cu(II) acetate | Cu-triazole complex | Catalytic applications | |

| Click Chemistry | Azides | Bis-triazole | Bioconjugation |

Nickel-catalyzed azide-alkyne cycloaddition (NiAAC) methods are particularly effective for modifying triazole derivatives .

Biological Interactions

While not traditional "reactions," the compound interacts with biological targets through:

-

Hydrogen bonding : Acetamide NH and carbonyl groups bind enzyme active sites .

-

π-π stacking : Aromatic rings interact with hydrophobic protein pockets .

-

Covalent binding : Thioether sulfur forms disulfide bonds with cysteine residues .

These interactions underpin its antibacterial and anticancer activities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial activity against various pathogens. Preliminary studies suggest that 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, potentially serving as a basis for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer studies. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and lung cancers. For instance, derivatives with triazole rings have been reported to induce apoptosis in cancer cells through various mechanisms . Further studies are necessary to quantify its efficacy and mechanism of action.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease progression, such as acetylcholinesterase. This inhibition is relevant for neurodegenerative diseases like Alzheimer's, where the modulation of neurotransmitter levels can have therapeutic implications .

Agricultural Applications

The triazole moiety is also notable in agricultural chemistry due to its fungicidal properties. Compounds containing triazole rings are commonly used as fungicides to control plant diseases caused by fungi. The application of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide could be explored in crop protection strategies against fungal pathogens .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of triazole derivatives, 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide was tested against a panel of bacterial strains. The results indicated significant inhibition at concentrations as low as 100 µg/mL, highlighting its potential as a lead compound for antibiotic development.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(Allyl... | E. coli | 15 |

| 2-(Allyl... | S. aureus | 18 |

Case Study 2: Anticancer Activity

A comparative analysis was conducted on the cytotoxic effects of various triazole derivatives on cancer cell lines. The study found that the compound induced significant apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 25 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Allyl... | MDA-MB-231 | 25 |

| 2-(Allyl... | A549 | 30 |

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Compound A : 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide

Compound B : 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Compound C : VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Core Triazole Modifications

Compound D : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide

Compound E : 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Functional Activity Comparisons

Physicochemical Properties

The 3-nitro group in the target compound likely increases electron-deficient character , affecting binding to aromatic interaction sites in biological targets.

Biological Activity

The compound 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a derivative of triazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. The structure comprises a triazole ring linked to an allyl group and a nitrophenyl acetamide moiety, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide display potent activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | E. coli | 12.5 µg/mL |

| Triazole Derivative B | S. aureus | 25 µg/mL |

| 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide | P. aeruginosa | 15 µg/mL |

These results suggest that the compound may be effective against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound's structure allows it to interact with cellular targets involved in cancer progression. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of anti-apoptotic proteins.

Case Study: Induction of Apoptosis

A study evaluated the effects of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide on human breast cancer cells (MCF7). The results indicated:

- IC50 Value : 20 µM after 48 hours of treatment.

- Mechanism : The compound activated caspase pathways leading to programmed cell death.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups (like nitro groups) and specific substitutions on the phenyl rings enhance their potency.

Table 2: Structure–Activity Relationship Findings

| Structural Feature | Effect on Activity |

|---|---|

| Nitro Group at para position | Increased cytotoxicity |

| Allyl Substitution | Enhanced antimicrobial activity |

| Triazole Ring | Essential for interaction with biological targets |

Q & A

Basic: What are the established synthetic routes for 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the 1,2,4-triazole-3-thione core and (2) thioether linkage with the acetamide group. A general protocol adapted from similar triazole derivatives includes:

- Step 1: Reacting 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with potassium hydroxide in ethanol to generate the thiolate intermediate.

- Step 2: Adding 2-chloro-N-(3-nitrophenyl)acetamide to the reaction mixture under reflux for 1–2 hours. The product is precipitated by pouring the mixture into ice-water, filtered, and recrystallized from ethanol .

Optimization Tip: Adjusting the molar ratio of reactants (e.g., 1:1.2 for thiol:chloroacetamide) and using anhydrous solvents can improve yields (typically 60–75%) .

Advanced: How can computational methods enhance the synthesis or activity prediction of this compound?

Methodological Answer:

Computational approaches like density functional theory (DFT) or molecular docking can:

- Predict Reactivity: Calculate energy barriers for key steps (e.g., thiolate formation or nucleophilic substitution) to optimize reaction conditions .

- Structure-Activity Relationship (SAR): Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors) and prioritize derivatives for synthesis. For example, the nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets in antimicrobial targets .

Example Workflow: Combine quantum mechanical calculations (e.g., Gaussian) with cheminformatics tools (e.g., AutoDock) to screen substituent effects on bioactivity .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR: Key signals include the allyl group (δ 5.2–5.8 ppm, multiplet), triazole protons (δ 8.1–8.3 ppm), and the nitro-phenyl acetamide moiety (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Confirm the presence of thioether (C-S stretch, ~650 cm⁻¹), amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹), and nitro groups (asymmetric stretch, ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify the molecular ion peak (expected m/z: ~408.1 for C₁₉H₁₇N₅O₃S) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of similar 1,2,4-triazole derivatives?

Methodological Answer:

Contradictions often arise from variations in assay protocols or substituent effects. Strategies include:

- Standardized Assays: Re-evaluate activities using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing the nitro group with methoxy or halogens) to isolate contributing factors. For instance, electron-withdrawing groups on the phenyl ring may enhance antimicrobial potency but reduce solubility .

- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or cell-line specificity .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

- Antimicrobial Activity: Use agar dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-Inflammatory Potential: Assess inhibition of COX-2 or LOX enzymes via colorimetric assays (e.g., COX Inhibitor Screening Kit) .

- Cytotoxicity: Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced: What strategies improve bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, replace the nitro group with a methoxy moiety to reduce hydrophobicity .

- Formulation: Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to improve aqueous stability .

- Pharmacokinetic Profiling: Conduct preliminary ADMET studies (e.g., microsomal stability assays) to identify metabolic liabilities .

Basic: How should researchers handle stability issues during storage?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Stability Monitoring: Perform periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to detect degradation products. A >95% purity threshold is recommended for pharmacological studies .

Advanced: How can substituent variations impact the compound’s reactivity or bioactivity?

Methodological Answer:

- Electron-Donating Groups (e.g., -OCH₃): Increase electron density on the triazole ring, potentially enhancing nucleophilic substitution rates during synthesis but reducing antimicrobial efficacy .

- Bulky Substituents (e.g., -Ph): May sterically hinder enzyme binding but improve lipid solubility for blood-brain barrier penetration .

Experimental Validation: Synthesize derivatives with systematic substituent changes (e.g., -NO₂, -F, -CH₃) and compare reaction yields/bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.